6-Amino-1-hexanesulfonic acid

説明

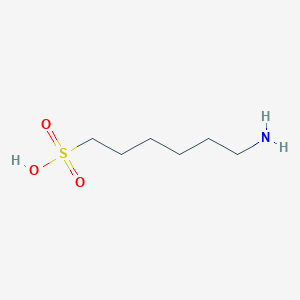

6-Amino-1-hexanesulfonic acid (AHS) is an organic compound that has been used for various scientific and industrial applications. It is a white, crystalline solid that is soluble in water and has a pKa of 2.7. AHS is a member of the sulfonic acid family, and is commonly used as a buffer in biochemical and physiological experiments. It is also used in the synthesis of various drugs and other compounds.

科学的研究の応用

Chemical Synthesis and Modified Peptides

6-Amino-1-hexanesulfonic acid, an ω-amino acid with a hydrophobic, flexible structure, is significant in the chemical synthesis of modified peptides. Its role extends beyond its clinical use as an antifibrinolytic drug, being a key component in the synthesis of various molecular structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

DNA Sequencing and Protecting Groups

The compound has been developed with a fluorescent probe for protection of hydroxyl groups, showing potential in DNA sequencing methods. Its rapid removal under mild conditions highlights its utility in sensitive applications (Rasolonjatovo & Sarfati, 1998).

Constrained Cycloalkyl Analogues

This compound derivatives have been used in the synthesis of constrained cycloalkyl analogues like LY354740, a potent and selective metabotropic glutamate receptor agonist. The compound showcases the importance of structural components in the development of bioactive compounds (Krysiak et al., 2010).

Schiff's Bases and Corrosion Inhibition

Derivatives of this compound have been synthesized as Schiff's bases and evaluated as corrosion inhibitors. The ability of these compounds to inhibit corrosion in various environments illustrates the compound's versatility in practical applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Chromatography and Analytical Applications

In analytical chemistry, this compound is used as an ion-pairing reagent in reversed-phase, high-pressure liquid chromatography. This application is crucial for the analysis of peptides and proteins, demonstrating the compound's utility in detailed molecular analyses (Hancock et al., 1978).

GABA Analogues in Bioactive Compounds

It has been utilized in creating bicyclohexane core structures, which are significant in designing bioactive compounds. This illustrates its role in the synthesis of complex molecular structures with diverse biological activities (Jimeno et al., 2011).

Biodegradable Poly(Ester Amide)s

The compound has found applications in the biomedical field, particularly in the synthesis of biodegradable poly(ester amide)s with pendant amine functional groups. These polymers have potential applications in the pharmacological field, highlighting the compound's relevance in medical research (Deng, Wu, Reinhart-King, & Chu, 2009).

Food Science and Lipid Oxidation Studies

In food science, the interaction between this compound derivatives and lipid oxidation products like hexanal has been studied. This research provides insights into the interactions of food components at the molecular level (Zhou & Decker, 1999).

作用機序

While the specific mechanism of action for 6-Amino-1-hexanesulfonic acid is not detailed in the available resources, amines in general can have various biological activities. For example, aminocaproic acid, an antifibrinolytic agent, works by inhibiting plasminogen activators which have fibrinolytic properties .

Safety and Hazards

6-Amino-1-hexanesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

6-aminohexane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c7-5-3-1-2-4-6-11(8,9)10/h1-7H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDCLLZBQFQFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS(=O)(=O)O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467204 | |

| Record name | 6-amino-1-hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72372-71-5 | |

| Record name | 6-amino-1-hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dihydro-8-oxoisobenzofuro[5,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B3032955.png)

![Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-](/img/structure/B3032960.png)

![5,5-Dimethyl-3a,4,5,6,7,8,9,9a-octahydronaphtho[2,3-c]furan-1,3-dione](/img/structure/B3032963.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-](/img/structure/B3032967.png)